Aldoxycarb

Overview

Description

Aldoxycarb is a carbamate pesticide derived from carbamic acid. It operates in a similar fashion to organophosphate insecticides and is widely used in homes, gardens, and agriculture .

Synthesis Analysis

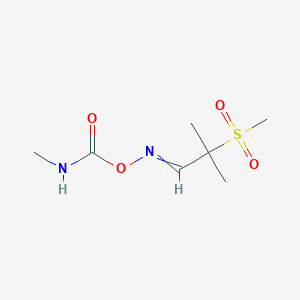

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Molecular Structure Analysis

This compound has a molecular formula of C7H14N2O4S and a molecular weight of 222.26 g/mol . Its IUPAC name is [(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate .Chemical Reactions Analysis

This compound is a cholinesterase or acetylcholinesterase (AChE) inhibitor. Carbamates form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 52.7±0.5 cm3, and a molar volume of 180.7±7.0 cm3 .Scientific Research Applications

Environmental Fate and Degradation

- Unsaturated Zone Studies : Research conducted at various locations indicated that aldicarb or aldoxycarb residues do not enter drinking water supplies under certain agricultural conditions. Most residues degrade in the unsaturated zone within 0.5 to 2.0 months, with similar degradation rates for both compounds (Jones et al., 1986).

- Environmental Fate in Potato Fields : In Wisconsin, the degradation and movement of aldicarb and this compound in potato fields were studied. Both pesticides showed similar degradation rates, and their residues were found in shallow groundwater beneath treated plots (Wyman et al., 1987).

Agricultural Applications

- Effects on Arthropods in Citrus Agroecosystem : this compound applied to lemon trees was rapidly translocated into leaves, affecting various arthropods. It showed high initial residues and was less persistent in leaf tissues compared to other treatments (Bellows et al., 1988).

- Impact on Root-Knot Nematode : Research showed that this compound treatments affected the body shape, motility, and infectivity of root-knot nematode larvae. It had significant effects on nematode behavior at various concentrations (Kondo & Ishibashi, 1984).

Environmental and Health Safety

- Leaching Studies : Studies in Brazil on the leaching of this compound in soil compared observed results with predictions from simulators, indicating significant leaching into the soil (Júnior et al., 2000).

- Behavior in Fallow Soils : The breakdown and movement of aldicarb and this compound in fallow soils were examined, providing insights into the environmental behavior of these compounds (Bromilow & Leistra, 1980).

Nematicide Efficacy

- Control of Soybean Nematodes : this compound proved effective in reducing juvenile populations of nematodes in soybean, showing its potential as a nematicide in agricultural applications (Rodríguez-kábana & Weaver, 1987).

Translocation and Persistence

- Movement in Pea Plants : A study on pea plants indicated that this compound residues persisted for significant durations in various plant parts and soil, demonstrating its translocation and persistence characteristics (Meher et al., 1987).

Modeling and Prediction

- Computer Model Predictions : The Pesticide Root Zone Model was used to simulate the movement of aldicarb or this compound residues, comparing model predictions with field data. This study contributes to understanding the environmental impact of these chemicals (Jones et al., 1986).

Mechanism of Action

Aldoxycarb, also known as Sulfocarb, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning it can suppress the action of acetylcholine esterase temporarily .

Pharmacokinetics

It is known that this compound is highly soluble in water and volatile . These properties suggest that this compound can be easily absorbed and distributed in the environment, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This can disrupt normal nerve function, which is why this compound is effective as a pesticide.

Action Environment

This compound is highly soluble in water and volatile, which means it has a tendency to leach into groundwater . . These environmental factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Aldoxycarb is a potent acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of nerve cells. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to overstimulation of the nervous system .

Cellular Effects

This compound is toxic to a variety of organisms, including mammals, most aquatic life, and earthworms . It affects cellular function by disrupting normal neurotransmission due to its inhibitory effect on acetylcholinesterase . This can lead to a range of effects, from overstimulation of the nervous system to potential neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, this compound prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound is not persistent in soil systems but may be stable in aquatic systems under certain conditions

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the dosage. It has high mammalian acute toxicity

Transport and Distribution

This compound, due to its high solubility in water and volatility, has a tendency to leach to groundwater This suggests that it can be easily transported and distributed in the environment

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be present in the synaptic cleft of nerve cells where this enzyme is located

Properties

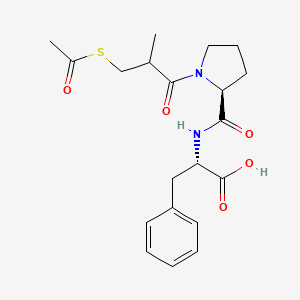

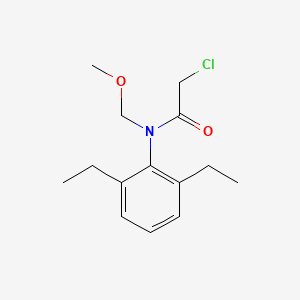

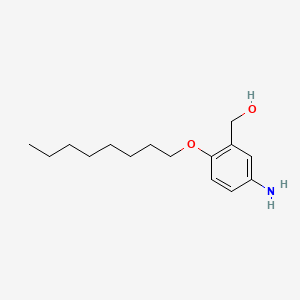

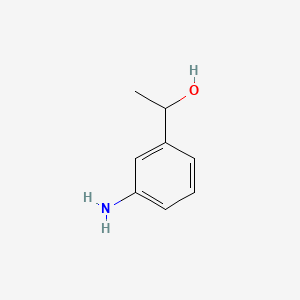

| { "Design of the Synthesis Pathway": "The synthesis of Aldoxycarb can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "4-tert-butylphenol", "Sodium hydroxide", "Diethyl carbonate", "Thionyl chloride", "Sodium borohydride", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: The reaction of 2-chloro-5-nitrobenzoic acid with 4-tert-butylphenol in the presence of sodium hydroxide to form 2-(4-tert-butylphenoxy)-5-nitrobenzoic acid.", "Step 2: The esterification of 2-(4-tert-butylphenoxy)-5-nitrobenzoic acid with diethyl carbonate in the presence of thionyl chloride to form ethyl 2-(4-tert-butylphenoxy)-5-nitrobenzoate.", "Step 3: The reduction of ethyl 2-(4-tert-butylphenoxy)-5-nitrobenzoate with sodium borohydride to form ethyl 2-(4-tert-butylphenoxy)-5-aminobenzoate.", "Step 4: The acetylation of ethyl 2-(4-tert-butylphenoxy)-5-aminobenzoate with acetic anhydride in the presence of sodium bicarbonate to form ethyl 2-(4-tert-butylphenoxy)-5-acetamidobenzoate.", "Step 5: The hydrolysis of ethyl 2-(4-tert-butylphenoxy)-5-acetamidobenzoate with methanol and sodium hydroxide to form 2-(4-tert-butylphenoxy)-5-(hydroxymethyl)benzoic acid.", "Step 6: The esterification of 2-(4-tert-butylphenoxy)-5-(hydroxymethyl)benzoic acid with ethanol in the presence of sulfuric acid to form Aldoxycarb." ] } | |

CAS No. |

1646-88-4 |

Molecular Formula |

C7H14N2O4S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

InChI Key |

YRRKLBAKDXSTNC-UITAMQMPSA-N |

Isomeric SMILES |

CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C |

SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Appearance |

Solid powder |

melting_point |

141.0 °C |

| 1646-88-4 | |

physical_description |

Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aldicarb sulfone aldoxycarb Temik sulfone |

vapor_pressure |

0.00009 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

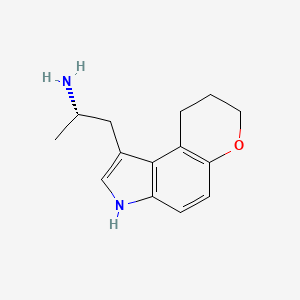

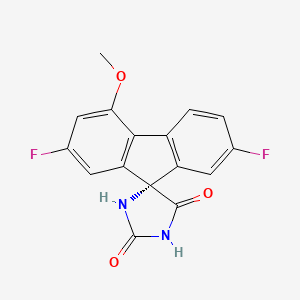

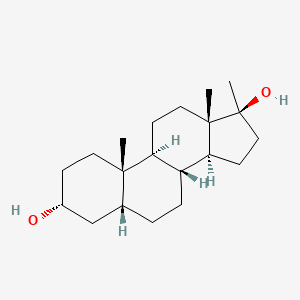

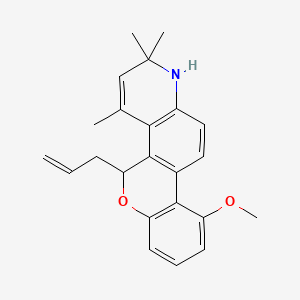

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)

![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)